Technical Guide: Physicochemical Profiling of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid
Technical Guide: Physicochemical Profiling of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid
Topic: Physicochemical Properties of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
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Executive Summary
4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS: 40516-40-3) represents a high-value scaffold in medicinal chemistry, particularly for programs targeting metalloenzymes, GPCRs, and bacterial topoisomerases. This compound combines the privileged 4-oxoquinoline-3-carboxylic acid pharmacophore—known for its metal-chelating capabilities and hydrogen bond donor/acceptor motifs—with the strategic incorporation of a trifluoromethoxy (
The
Chemical Identity and Structural Analysis[1][3][4][5][6]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 4-oxo-8-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid |
| Common Name | 8-Trifluoromethoxy-4-hydroxyquinoline-3-carboxylic acid |
| CAS Number | 40516-40-3 |
| Molecular Formula | |
| Molecular Weight | 273.17 g/mol |
| SMILES | OC(=O)C1=CN=C2C(OC(F)(F)F)=CC=CC2=C1O |
Tautomeric Equilibrium
A critical physicochemical feature of this scaffold is the keto-enol tautomerism. While often named "4-hydroxy," experimental evidence (X-ray crystallography and NMR) confirms that the 4-oxo (quinolone) tautomer predominates in both the solid state and polar solvents. This impacts solubility and binding kinetics.
-
4-Hydroxy form (Enol): Aromatic pyridine ring; rare in aqueous solution.
-
4-Oxo form (Keto): Vinylogous amide; major species; responsible for H-bond donor (NH) capability.
Figure 1: Tautomeric equilibrium favoring the 4-oxo species, critical for understanding ligand-receptor interactions.
Physicochemical Specifications
The following data aggregates experimental ranges and high-confidence predictive models (ACD/Labs, ChemAxon) for the specific 8-
Core Properties Table[6]
| Property | Value / Range | Context & Mechanistic Insight |
| Physical State | Off-white to pale yellow solid | Typical of quinolone carboxylic acids due to extended conjugation. |
| Melting Point | > 250°C (Decomposition) | High lattice energy driven by intermolecular H-bonding (Head-to-Tail dimer formation between COOH and C=O/NH). |
| pKa (Acid) | 3.2 – 3.8 (COOH) | The 8- |
| pKa (Base) | -1.0 – 0.5 (NH/CO) | Very weak base. Protonation occurs at the carbonyl oxygen, not the nitrogen, in strongly acidic media. |
| LogP (Lipophilicity) | 2.8 – 3.1 | The |
| Solubility (Aq) | Low (< 0.1 mg/mL at pH 7) | Poor aqueous solubility due to strong crystal lattice and moderate lipophilicity. Soluble in basic buffers (pH > 8) as the carboxylate. |
| TPSA | ~66 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
Electronic Effects of the 8-Trifluoromethoxy Group
The
-
Inductive Effect (-I): Strong electron withdrawal deactivates the benzene ring, making the scaffold resistant to oxidative metabolism at the 5, 6, and 7 positions.
-
Resonance Effect (+R): Weak resonance donation from the oxygen lone pair is generally overwhelmed by the inductive withdrawal of the
moiety.
Synthetic Accessibility & Workflow
The most robust route to 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid is the Gould-Jacobs Reaction . This sequence is preferred for its scalability and the availability of the starting aniline.
Synthesis Diagram (Gould-Jacobs)
Figure 2: Step-wise Gould-Jacobs synthesis workflow for high-purity isolation.
Detailed Synthetic Protocol
Step 1: Condensation
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Equimolar amounts of 2-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate (EMME) are heated at 110°C for 2-4 hours.
-
Process Check: Monitor the evolution of ethanol. Reaction is complete when ethanol ceases to distill off.
-
Purification: The resulting enamine solidifies upon cooling and can be recrystallized from hexane/ethanol.
Step 2: Thermal Cyclization (Critical Step)
-
Add the enamine portion-wise to boiling diphenyl ether or Dowtherm A (~250°C).
-
Why: High temperature is required to overcome the activation energy for the intramolecular electrophilic aromatic substitution.
-
Safety: Vigorous evolution of ethanol occurs; ensure proper venting.
-
Isolation: Cool the mixture to room temperature. The ester intermediate typically precipitates. Filter and wash with hexane to remove the high-boiling solvent.
Step 3: Saponification
-
Reflux the ester in 10% NaOH (aq) for 2-3 hours.
-
Workup: The solution will be clear (sodium salt). Cool and acidify with HCl to pH ~1-2.
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The target acid precipitates as a white/off-white solid. Filter, wash with water, and dry.
Experimental Characterization Protocols
To validate the physicochemical properties for regulatory or development purposes, the following self-validating protocols are recommended.
Potentiometric pKa Determination
Rationale: Accurate pKa is essential for predicting ionization state at physiological pH (7.4).
-
Preparation: Dissolve 2-3 mg of compound in a co-solvent mixture (e.g., 30% Methanol/Water) due to low aqueous solubility.
-
Titrant: Carbonate-free 0.1 M KOH.
-
Method: Perform titration under inert gas (
) at 25°C. -
Data Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine the pKa in 0% organic solvent.
-
Plot pKa(apparent) vs. % organic solvent.
-
Extrapolate to 0% to get the aqueous pKa.
-
-
Expected Result: A pKa of ~3.5 for the carboxylic acid.
Lipophilicity (LogP) via Shake-Flask Method
Rationale: Confirms the lipophilic contribution of the
-
System: n-Octanol / Phosphate Buffer (pH 7.4) saturated with each other.
-
Protocol:
-
Dissolve compound in octanol (pre-saturated with buffer).
-
Add equal volume of buffer (pre-saturated with octanol).
-
Shake for 24 hours at 25°C to reach equilibrium.
-
Separate phases via centrifugation.
-
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
. -
Correction: Convert LogD to LogP using the pKa measured in 5.1:
.
Applications and Strategic Value
Bioisosterism and Metabolic Stability
The 8-
-
Metabolic Blocking: The 8-position is a common site for metabolic attack in quinolines.
blocks this position sterically and electronically. -
Conformational Bias: The
group prefers a conformation orthogonal to the ring system, potentially filling hydrophobic pockets in target proteins (e.g., DHODH or bacterial gyrase) more effectively than planar substituents.
Drug Development Utility
This scaffold is a direct precursor for:
-
Fluoroquinolone-like antibiotics: By converting the 4-OH to 4-Cl and reacting with amines (e.g., piperazine).
-
DHODH Inhibitors: Used in autoimmune diseases and oncology; the carboxylic acid binds the active site arginine.
-
Metalloenzyme Inhibitors: The 4-oxo-3-carboxylic acid motif forms a bidentate chelate with
, , or in active sites.
References
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Sigma-Aldrich. 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid Product Detail. (Accessed 2026). Link
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Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility in Medicinal Chemistry. ChemMedChem. Link
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Validation of the synthetic route). Link
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and parameters of ).
-
ChemicalBook. 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid CAS 40516-40-3.[2] Link
